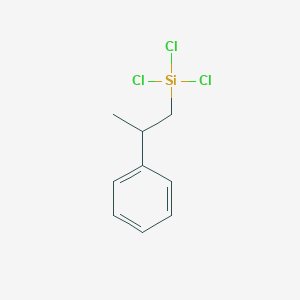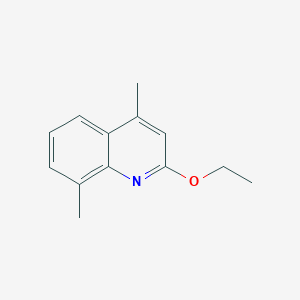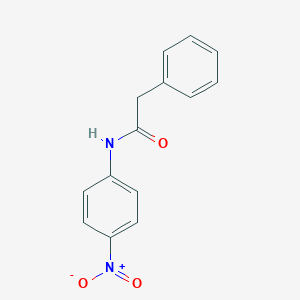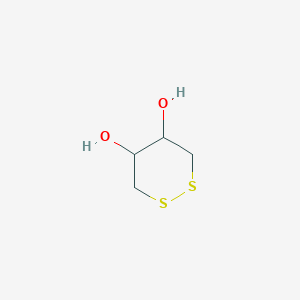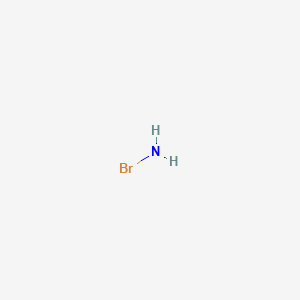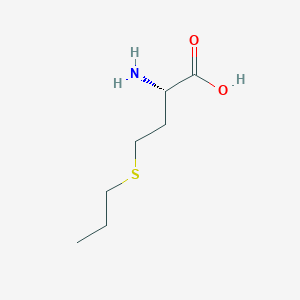
Propionine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propionine is a chemical compound that belongs to the family of amino acids. It is a non-proteinogenic amino acid, which means that it is not used by the body to build proteins. This compound is synthesized from the amino acid methionine and is involved in various biochemical and physiological processes in the body.
Mechanism of Action
The exact mechanism of action of propionine is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in the body. It has been shown to activate the Nrf2 pathway, which is involved in antioxidant defense and cellular detoxification. It also inhibits the NF-kappaB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. It has been shown to increase the levels of glutathione, a potent antioxidant, in cells. It also reduces the levels of reactive oxygen species, which can cause cellular damage. This compound has also been shown to improve insulin sensitivity and glucose metabolism.
Advantages and Limitations for Lab Experiments
Propionine has several advantages for use in lab experiments. It is stable and easy to handle, and its synthesis is relatively simple. It is also non-toxic and has been shown to have low cytotoxicity. However, its use in experiments is limited by its low solubility in water, which can make it difficult to administer.
Future Directions
Propionine has several potential future directions for research. It is being investigated for its potential use in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. It is also being studied for its potential use as a dietary supplement to improve overall health and well-being. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications.
Synthesis Methods
Propionine is synthesized from methionine through a process called transamination. In this process, the amino group of methionine is transferred to a keto acid, which results in the formation of this compound. The reaction is catalyzed by an enzyme called transaminase.
Scientific Research Applications
Propionine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. It is also being investigated for its potential use in the treatment of cancer, diabetes, and other metabolic disorders.
properties
CAS RN |
13073-19-3 |
|---|---|
Molecular Formula |
C7H15NO2S |
Molecular Weight |
177.27 g/mol |
IUPAC Name |
(2S)-2-amino-4-propylsulfanylbutanoic acid |
InChI |
InChI=1S/C7H15NO2S/c1-2-4-11-5-3-6(8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10)/t6-/m0/s1 |
InChI Key |
MFCVASZUOWEOHT-LURJTMIESA-N |
Isomeric SMILES |
CCCSCC[C@@H](C(=O)O)N |
SMILES |
CCCSCCC(C(=O)O)N |
Canonical SMILES |
CCCSCCC(C(=O)O)N |
Other CAS RN |
13073-19-3 |
synonyms |
2-amino-4-(propylthio)butyric acid L-propionine propionine S-propyl-L-homocysteine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



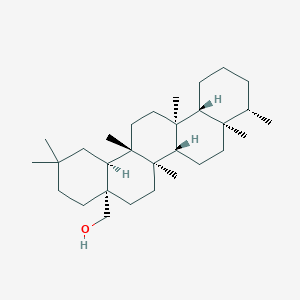
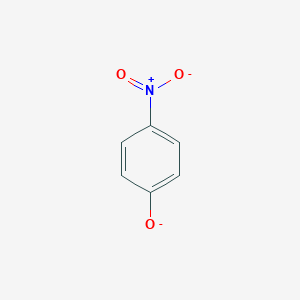
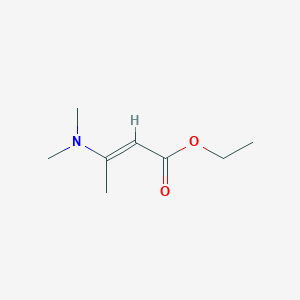
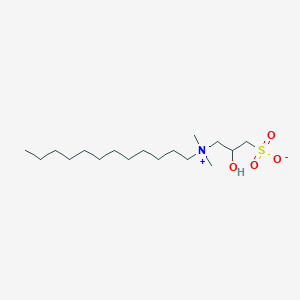

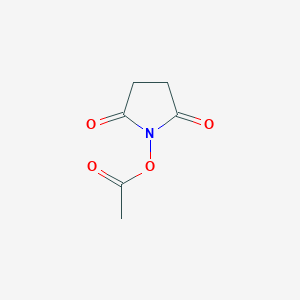
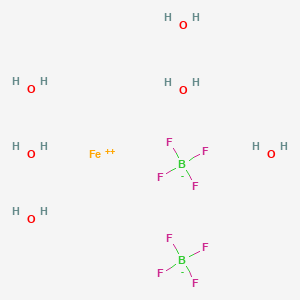
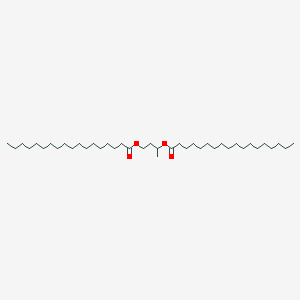
![(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]-1,2-diphenylethanol](/img/structure/B89233.png)
